(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide
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Overview
Description
(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a methoxyphenyl group, and a pyrazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzaldehyde derivatives under basic conditions to introduce the phenyl group. The final step involves the addition of a cyano group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium cyanide in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-cancer properties and ability to induce cell cycle arrest and apoptosis.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it may inhibit the activity of Bcl-2 and Mcl-1 proteins, which are involved in cell survival pathways . This inhibition can lead to apoptosis in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(4-Methoxyphenyl)-N’-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide
- {[5-(4-methoxyphenyl)-2-methyl-3-oxopent-4-en-1-yl]oxy}sulfonic acid
Uniqueness
(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-18-9-7-14(8-10-18)19-16(13-22-24-19)11-15(12-21)20(25)23-17-5-3-2-4-6-17/h2-11,13H,1H3,(H,22,24)(H,23,25)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGGFBOMSOCEIN-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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